molecular formula C7H11F3O B2993488 (2S)-2-[1-(Trifluoromethyl)cyclopropyl]propan-1-ol CAS No. 2248200-39-5

(2S)-2-[1-(Trifluoromethyl)cyclopropyl]propan-1-ol

Cat. No.: B2993488
CAS No.: 2248200-39-5
M. Wt: 168.159
InChI Key: NVYPCXSBLAGBED-RXMQYKEDSA-N
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Description

(2S)-2-[1-(Trifluoromethyl)cyclopropyl]propan-1-ol is a compound that features a trifluoromethyl group attached to a cyclopropyl ring, which is further connected to a propanol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-[1-(Trifluoromethyl)cyclopropyl]propan-1-ol typically involves the trifluoromethylation of cyclopropyl intermediates. One common method is the radical trifluoromethylation of carbon-centered radicals, which can be achieved using reagents such as trifluoromethyl iodide and a suitable radical initiator . The reaction conditions often involve the use of a solvent like acetonitrile and a temperature range of 0-25°C.

Industrial Production Methods

Industrial production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product. Specific details on industrial production methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

(2S)-2-[1-(Trifluoromethyl)cyclopropyl]propan-1-ol can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form the corresponding alkane.

    Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate) can be used.

    Reduction: Reagents like LiAlH4 (Lithium aluminium hydride) or NaBH4 (Sodium borohydride) are commonly employed.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like NaOH (Sodium hydroxide) or KCN (Potassium cyanide).

Major Products Formed

    Oxidation: Formation of trifluoromethylcyclopropyl ketone.

    Reduction: Formation of trifluoromethylcyclopropyl propane.

    Substitution: Formation of various substituted cyclopropyl derivatives.

Scientific Research Applications

(2S)-2-[1-(Trifluoromethyl)cyclopropyl]propan-1-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of (2S)-2-[1-(Trifluoromethyl)cyclopropyl]propan-1-ol involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity for specific targets. The cyclopropyl ring can introduce strain into the molecule, which may influence its reactivity and interactions with biological molecules. The hydroxyl group can participate in hydrogen bonding, further stabilizing the compound’s interactions with its targets .

Comparison with Similar Compounds

Similar Compounds

  • 1-(Trifluoromethyl)cyclopropanemethanol
  • Cyclopropanepropanol, 1-(trifluoromethyl)-
  • Trifluoromethyl ketones

Uniqueness

(2S)-2-[1-(Trifluoromethyl)cyclopropyl]propan-1-ol is unique due to its specific stereochemistry and the presence of both a trifluoromethyl group and a cyclopropyl ring. This combination of features can result in distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

IUPAC Name

(2S)-2-[1-(trifluoromethyl)cyclopropyl]propan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11F3O/c1-5(4-11)6(2-3-6)7(8,9)10/h5,11H,2-4H2,1H3/t5-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVYPCXSBLAGBED-RXMQYKEDSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CO)C1(CC1)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CO)C1(CC1)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11F3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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